3-Cyclohexylpropane-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

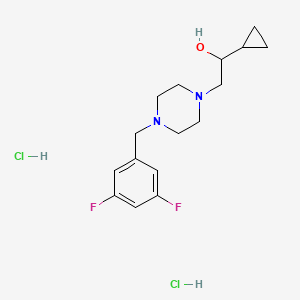

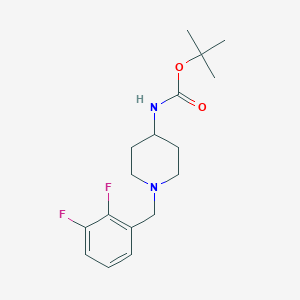

3-Cyclohexylpropane-1-sulfonyl chloride is a chemical compound with the CAS Number: 195053-79-3 . It has a molecular weight of 224.75 and is typically in liquid form . The IUPAC name for this compound is 3-cyclohexyl-1-propanesulfonyl chloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H17ClO2S/c10-13(11,12)8-4-7-9-5-2-1-3-6-9/h9H,1-8H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . and is stored at a temperature of -10 degrees .Scientific Research Applications

Solid-Phase Synthesis of Heterocyclic Compounds

3-Cyclohexylpropane-1-sulfonyl chloride is used in solid-phase synthesis, particularly for creating heterocyclic compounds like 1,3-oxazolidin-2-ones. This process involves attaching diols to a solid support and reacting them with isocyanates, followed by cyclo-elimination. This method is significant for producing compounds with antibacterial activity, highlighting its potential in drug development (Holte, Thijs, & Zwanenburg, 1998).

Photocatalysis in Organic Synthesis

Visible-light-initiated regioselective sulfonylation/cyclization of enynes represents another application. This eco-friendly method uses visible light (like LED or sunlight) instead of conventional heating, emphasizing energy-efficient approaches in organic synthesis. Such transformations are crucial for creating complex molecules with broad applicability (Meng et al., 2020).

Applications in Cycloaddition Reactions

The compound is also used in cycloaddition reactions, particularly in trapping reactions of sulfenes generated from sulfonic acid derivatives. This process is important for creating [4+2] cycloadducts and various sulfonylated products, demonstrating the compound’s versatility in organic synthesis (Opitz et al., 1995).

Difunctionalization of C-C Bonds

Another application is in the difunctionalization of C-C bonds. This process, which involves visible-light-catalyzed reactions, is used for synthesizing sulfonylated dihydronaphthalenes, an area of interest in medicinal chemistry and materials science (Liu et al., 2019).

Iron-Catalyzed Desulfinylative Cross-Coupling Reactions

The compound finds use in iron-catalyzed desulfinylative cross-coupling reactions, illustrating its role in creating diverse molecular structures through efficient catalytic processes (Volla et al., 2009).

Safety and Hazards

Mechanism of Action

Mode of Action

Sulfonyl chloride compounds are generally known for their reactivity with amines, alcohols, and water, forming sulfonamides, sulfonic esters, and sulfonic acids respectively .

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species can influence the action, efficacy, and stability of 3-Cyclohexylpropane-1-sulfonyl chloride. For instance, sulfonyl chlorides are typically stable in dry conditions but react readily with water .

Biochemical Analysis

Biochemical Properties

Sulfonyl chloride compounds are generally known to react with amines to form sulfonamides, which are important in many biochemical reactions

Molecular Mechanism

It is known that sulfonyl chloride compounds can react with amines to form sulfonamides, which can inhibit or activate enzymes and cause changes in gene expression

properties

IUPAC Name |

3-cyclohexylpropane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17ClO2S/c10-13(11,12)8-4-7-9-5-2-1-3-6-9/h9H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHNAJOOPQXOKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoyl]piperazine-1-carboxylate](/img/structure/B2429477.png)

![5-[(2-oxopyridin-1(2H)-yl)methyl]-2-furoic acid](/img/structure/B2429478.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2429485.png)

![4-(4-Fluorobenzyl)-2-[2-(4-fluorophenyl)-2-oxoethyl]-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione](/img/structure/B2429486.png)

![N-(3-bromophenyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2429489.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}ethanone](/img/structure/B2429495.png)